![molecular formula C8H5IN2O B113235 3-碘-1H-吡咯并[2,3-b]吡啶-5-甲醛 CAS No. 900514-07-0](/img/structure/B113235.png)

3-碘-1H-吡咯并[2,3-b]吡啶-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

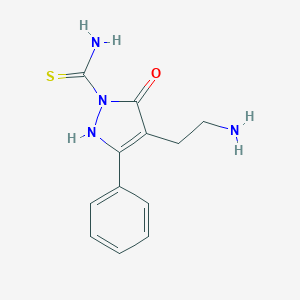

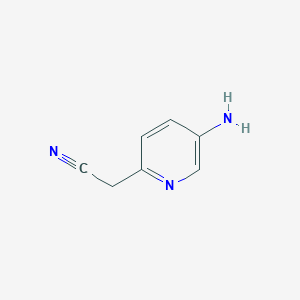

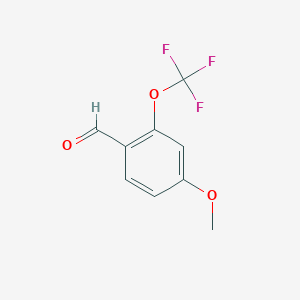

“3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a chemical compound with the empirical formula C8H5IN2O . It has a molecular weight of 272.04 . This compound is a solid and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” can be represented by the SMILES stringIc1c[nH]c2ncc(C=O)cc12 . The InChI representation is 1S/C8H5IN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) . Physical And Chemical Properties Analysis

“3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a solid . It has a molecular weight of 272.04 . The compound’s exact physical and chemical properties are not provided by Sigma-Aldrich .科学研究应用

激酶抑制剂

杂环化合物,如吡唑并[3,4-b]吡啶,与3-碘-1H-吡咯并[2,3-b]吡啶-5-甲醛具有结构相似性,被广泛探索其作为激酶抑制剂的潜力。这些化合物可以采用多种结合方式与激酶相互作用,使它们成为药物设计中多功能的支架。这些支架形成氢键供体-受体对的能力对于它们作为激酶抑制剂的活性至关重要,特别是在激酶的铰链区域。这种相互作用是激酶抑制剂的共同特征,允许这些杂环化合物扩展以形成与激酶口袋内的额外相互作用,从而提供效力和选择性(Wenglowsky, 2013)。

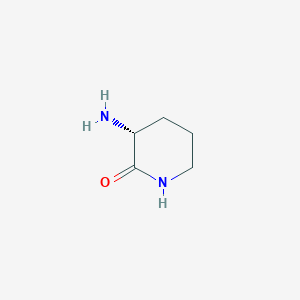

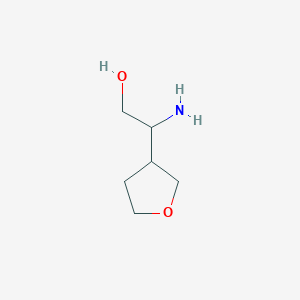

药物发现和生物活性

另一个相关的支架是五元吡咯烷环,突显了杂环化合物在药物发现中的广泛适用性。其饱和性质允许对药效空间进行高效探索,通过一种称为“伪旋转”的现象提供立体化,并提供增加的三维覆盖。以吡咯烷环为特征的生物活性分子已经证明在一系列生物活性中具有靶向选择性。这种多功能性突显了将3-碘-1H-吡咯并[2,3-b]吡啶-5-甲醛纳入新型生物活性化合物的潜力(Petri et al., 2021)。

农药

基于吡啶的化合物,包括与3-碘-1H-吡咯并[2,3-b]吡啶-5-甲醛相关的结构,在农药开发中被确定为关键支架。这些化合物用作杀真菌剂、杀虫剂、杀螨剂和除草剂。中间衍生物化方法(IDMs)的探索被强调为增强在农药领域发现新型引物化合物效率的有希望方法。这种方法论性的方法旨在加快研究阶段以迅速应对市场需求,表明了杂环化合物在应对全球农业挑战中的潜力(Guan et al., 2016)。

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) . It’s classified as Acute Tox. 4 Oral and Skin Sens. 1 for hazard classifications .

作用机制

Target of Action

Related compounds such as 1h-pyrrolo[2,3-b]pyridines have been shown to target human neutrophil elastase (hne) , a potent serine protease belonging to the chymotrypsin family, and FMS-like tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase.

Mode of Action

Related 1h-pyrrolo[2,3-b]pyridines have been shown to interact effectively with the enzyme hne, particularly at the catalytic triad ser195-his57-asp102 . Similarly, some derivatives have been designed as FLT3 inhibitors that can target the hydrophobic FLT3 back pocket .

Biochemical Pathways

It’s worth noting that hne and flt3, the targets of related compounds, are involved in inflammatory diseases and hematopoiesis respectively .

Result of Action

Related compounds have shown significant inhibition of their targets, leading to reduced migration and invasion abilities of certain cells .

生化分析

Biochemical Properties

Related pyrrolopyridines have been shown to interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDQOJMZUSYGSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)I)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640108 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900514-07-0 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900514-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)